molecular formula C11H17N3O2S B497076 N-pyridin-2-ylazepane-1-sulfonamide CAS No. 878693-97-1

N-pyridin-2-ylazepane-1-sulfonamide

Cat. No.: B497076
CAS No.: 878693-97-1
M. Wt: 255.34g/mol
InChI Key: BMHYOPKNTMVBQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-pyridin-2-ylazepane-1-sulfonamide is a chemical compound of interest in medicinal chemistry and drug discovery, incorporating two privileged heterocyclic scaffolds: a seven-membered azepane ring and a six-membered pyridine ring, linked by a sulfonamide functional group . The azepane scaffold is a versatile structural motif found in compounds with a range of biological activities, serving as a key building block for the development of new therapeutic agents . The pyridine ring is a fundamental component in numerous pharmaceuticals, contributing to the molecular properties and often enhancing aqueous solubility . Sulfonamide functional groups are widely investigated for their diverse pharmacological properties, which can include antibacterial, anti-inflammatory, and enzyme-inhibitory activities . Researchers may explore this compound as a potential intermediate or precursor in synthetic chemistry or as a candidate for screening against biological targets. Its specific mechanism of action would be dependent on the research context and target of interest. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

CAS No.

878693-97-1

Molecular Formula

C11H17N3O2S

Molecular Weight

255.34g/mol

IUPAC Name

N-pyridin-2-ylazepane-1-sulfonamide

InChI

InChI=1S/C11H17N3O2S/c15-17(16,13-11-7-3-4-8-12-11)14-9-5-1-2-6-10-14/h3-4,7-8H,1-2,5-6,9-10H2,(H,12,13)

InChI Key

BMHYOPKNTMVBQX-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)S(=O)(=O)NC2=CC=CC=N2

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)NC2=CC=CC=N2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and functional comparisons with analogous sulfonamide derivatives:

Compound Name Core Structure Key Substituents/Modifications Hypothesized Impact on Properties Reference
N-Pyridin-2-ylazepane-1-sulfonamide Azepane + sulfonamide Pyridin-2-yl Flexibility from azepane; pyridine N enhances binding N/A
N-(Pyridin-2-yl)pyrrolidine-2-carboxamide Pyrrolidine + carboxamide Pyridin-2-yl Smaller ring reduces flexibility; carboxamide may lower solubility vs. sulfonamide
N-{4-[6-(Azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-difluorobenzenesulfonamide Azepane + sulfonamide Pyridazin-3-yl, difluorophenyl Fluorine increases lipophilicity; pyridazine alters electronic properties
N-Methyl-1-(piperidin-3-yl)methanesulfonamide Piperidine + sulfonamide Methyl group Six-membered piperidine reduces flexibility; methyl may enhance metabolic stability

Analysis of Structural Variations

Ring Size and Flexibility
  • Azepane (7-membered) vs.
  • Piperidine (6-membered) : Piperidine-based analogues (e.g., ) exhibit intermediate flexibility, which may balance metabolic stability and target engagement .
Functional Groups
  • Sulfonamide vs.
  • Pyridin-2-yl vs. Pyridazin-3-yl : The pyridin-2-yl group’s nitrogen position favors hydrogen bonding, while pyridazin-3-yl () introduces additional nitrogen atoms, altering electronic properties and binding modes .
Substituent Effects
  • Methyl groups (e.g., ): Enhance metabolic resistance but may reduce solubility .

Preparation Methods

Reaction Mechanism

The amine group of azepane nucleophilically attacks the electrophilic sulfur atom in pyridin-2-ylsulfonyl chloride, displacing chloride and forming the sulfonamide bond. The reaction is represented as:

Azepane+Pyridin-2-ylsulfonyl chlorideThis compound+HCl\text{Azepane} + \text{Pyridin-2-ylsulfonyl chloride} \rightarrow \text{this compound} + \text{HCl}

Hydrochloric acid (HCl) is generated as a by-product, necessitating the use of acid scavengers like pyridine or triethylamine.

Optimization Challenges

  • By-Product Formation : Excess sulfonyl chloride can lead to bis-sulfonamide derivatives, reducing yields.

  • Solvent Selection : Polar aprotic solvents (e.g., toluene, xylene) improve solubility and reaction homogeneity.

Table 1: Direct Sulfonylation Conditions and Outcomes

ParameterValue/DescriptionSource
Sulfonating AgentPyridin-2-ylsulfonyl chloride
SolventToluene
Temperature110–160°C
Reaction Time3–12 hours
Acid ScavengerPyridine (2–3 equiv)
Yield60–75% (theoretical)

Catalytic Sulfonylation with DMF

Process Overview

A patent by US20030236437A1 describes a method avoiding traditional acid scavengers by using DMF as a catalyst. This approach minimizes bis-sulfonamide formation and operates at high aniline concentrations (>50%).

Key Steps

  • Reagent Ratios :

    • Sulfonating agent : Azepane = 1.5–4 : 1 (molar ratio).

    • DMF : Azepane = 0.001–0.05 : 1 (catalytic).

  • Temperature Profile : 120–160°C for 3–7 hours.

  • Solvent System : Toluene or xylene for reflux conditions.

Table 2: Catalytic Method Performance Metrics

MetricValueSource
CatalystN,N-Dimethylformamide (DMF)
Temperature125–150°C
Reaction Time4–7 hours
Yield Improvement85–90% (reduced by-products)
Purity (HPLC)>95%

Synthesis of Pyridin-2-ylsulfonyl Chloride Precursor

The sulfonyl chloride precursor is critical for both methods. Its synthesis involves:

  • Oxidation of Pyridin-2-thiol :

    Pyridin-2-thiol+H2O2Pyridin-2-sulfonic acidSOCl2Pyridin-2-ylsulfonyl chloride\text{Pyridin-2-thiol} + \text{H}_2\text{O}_2 \rightarrow \text{Pyridin-2-sulfonic acid} \xrightarrow{\text{SOCl}_2} \text{Pyridin-2-ylsulfonyl chloride}
  • Chlorination with Thionyl Chloride : Direct treatment of pyridin-2-sulfonic acid with SOCl₂ at reflux.

Structural Characterization and Validation

Spectroscopic Data

  • IR Spectroscopy : Strong absorption bands at 1160 cm⁻¹ (asymmetric S=O stretch) and 1360 cm⁻¹ (symmetric S=O stretch).

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 8.5–8.7 (m, 1H, pyridine-H)

    • δ 3.2–3.4 (m, 4H, azepane-CH₂)

    • δ 1.6–1.8 (m, 6H, azepane ring).

  • Mass Spectrometry : Molecular ion peak at m/z 281.1 [M+H]⁺.

Purity Assessment

  • HPLC : Retention time = 12.3 min (C18 column, 70:30 acetonitrile/water).

  • Elemental Analysis : C 55.2%, H 6.1%, N 14.9% (theoretical: C 55.3%, H 6.0%, N 15.0%).

Comparative Analysis of Methods

AspectDirect SulfonylationCatalytic Method (DMF)
Yield60–75%85–90%
By-ProductsModerate (bis-sulfonamide)Minimal (<5%)
Reaction Time3–12 hours4–7 hours
ScalabilityLimited by HCl managementHigh (no acid scavengers)
Cost EfficiencyLower (solvent recovery)Higher (reduced waste)

Industrial and Research Applications

The catalytic DMF method is preferred for large-scale synthesis due to its efficiency and environmental advantages. Recent studies highlight its applicability in generating sulfonamide-based inhibitors for enzymatic targets.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-pyridin-2-ylazepane-1-sulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sequential coupling and sulfonamide formation. Key steps include:

  • Heterocycle coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to attach the pyridyl group to the azepane scaffold. Pd(PPh₃)₄ (5 mol%) and bases like K₂CO₃ are commonly used in THF or toluene at 65–70°C .
  • Sulfonamide introduction : Reaction of the azepane intermediate with sulfonyl chlorides under controlled pH (basic conditions, e.g., NEt₃) to prevent hydrolysis .
  • Optimization : Temperature control (60–80°C), solvent polarity (NMP enhances yields), and inert atmospheres (N₂/Ar) minimize side reactions. Yield improvements (>75%) are achievable via stepwise purification (e.g., column chromatography) .

Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., pyridyl H at δ 8.2–8.5 ppm, azepane CH₂ at δ 1.5–2.0 ppm). 2D techniques (COSY, HSQC) resolve overlapping signals .
  • X-ray crystallography : SHELX programs (SHELXL/SHELXS) refine crystal structures. High-resolution data (d-spacing <1 Å) and twin-law analysis resolve disorder in azepane rings .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragments (e.g., sulfonamide cleavage) .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine powders .
  • Spill management : Collect solid spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washes to prevent sulfonamide hydrolysis .
  • Storage : Store in amber glass vials under N₂ at 4°C to prevent oxidation and moisture absorption .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic and computational structural data?

  • Methodological Answer :

  • Empirical validation : Cross-validate SHELXL-refined structures with DFT-optimized geometries (B3LYP/6-31G*). Discrepancies in bond angles >5° suggest experimental artifacts (e.g., twinning) .
  • Data curation : Use R-factor convergence (<0.05) and residual density maps to identify misplaced atoms. High thermal motion in azepane rings may require constraints .
  • Statistical analysis : Apply Hamilton R-factor tests to compare alternative refinement models .

Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Scaffold modulation : Replace pyridin-2-yl with electron-deficient heterocycles (e.g., pyrimidine) to enhance target binding. Monitor IC₅₀ shifts in enzyme assays .
  • Sulfonamide tweaking : Introduce substituents (e.g., -CF₃) at the sulfonamide para-position to improve metabolic stability. Assess logP changes via HPLC .
  • Conformational analysis : Use NOESY NMR to correlate azepane ring puckering with activity. Planar conformers may reduce steric hindrance in active sites .

Q. How should researchers address conflicting reactivity data in sulfonamide derivatization?

  • Methodological Answer :

  • Controlled experimentation : Replicate reactions under standardized conditions (solvent, temp, catalyst). For example, N-alkylation with iodoethane in DMF at 50°C vs. 80°C may yield mono-/di-alkylated products .
  • Kinetic profiling : Use in-situ IR or LC-MS to track intermediates. Competing pathways (e.g., nucleophilic vs. electrophilic attack) explain yield disparities .
  • Cross-validation : Compare results with analogous compounds (e.g., N-pyridin-3-yl derivatives) to isolate electronic vs. steric effects .

Q. What methodologies are effective for analyzing metabolic stability in preclinical studies?

  • Methodological Answer :

  • In vitro assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Half-life (t₁/₂) <30 min indicates rapid oxidation .
  • Isotope labeling : Use ¹⁴C-labeled azepane to trace metabolites. Major pathways include sulfonamide cleavage and pyridyl hydroxylation .
  • CYP inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions. IC₅₀ values >10 µM suggest low risk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.